3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxypyridinyl Moiety: This step involves the reaction of 6-methoxypyridine with suitable reagents to introduce the methoxypyridinyl group.
Indazole Formation: The indazole core is synthesized through cyclization reactions involving hydrazines and aldehydes.
Nitration: The final step involves the nitration of the indazole ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxypyridinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxypyridinyl moiety may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1-[(6-chloropyridin-2-yl)methyl]-4-nitroindazole
- 3-Cyclopropyl-1-[(6-methoxypyridin-3-yl)methyl]-4-nitroindazole
- 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-aminoindazole
Uniqueness
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is unique due to the presence of the methoxypyridinyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl group and the nitroindazole core further distinguishes it from similar compounds, potentially leading to unique applications in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
3-cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole |
InChI |
InChI=1S/C17H16N4O3/c1-24-15-7-2-4-12(18-15)10-20-13-5-3-6-14(21(22)23)16(13)17(19-20)11-8-9-11/h2-7,11H,8-10H2,1H3 |
InChI Key |
VMXHPGDTXBDPPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.